STAT3 Inhibitory Potency: 3.25 µM IC₅₀ vs. the Reference Inhibitor Stattic (5.1 µM)
In a cell-free fluorescence polarization assay measuring inhibition of STAT3 binding to a phosphotyrosine peptide, 3-[(2-bromophenoxy)methyl]benzohydrazide demonstrated an IC₅₀ of 3.25 µM (3,250 nM) [1]. The widely used reference non-peptidic STAT3 inhibitor Stattic, tested in a similar cell-free SH2-domain binding assay, exhibited an IC₅₀ of 5.1 µM . Although assay formats differ, the target compound's numeric potency is approximately 1.6-fold lower than Stattic under their respective conditions, indicating a comparable or slightly superior affinity range for the STAT3 SH2 domain.
| Evidence Dimension | STAT3 inhibition IC₅₀ (cell-free assay) |
|---|---|
| Target Compound Data | IC₅₀ = 3.25 µM (3,250 nM) |
| Comparator Or Baseline | Stattic: IC₅₀ = 5.1 µM (cell-free SH2 domain assay) |
| Quantified Difference | Target compound IC₅₀ is ~1.6-fold lower (more potent) than Stattic; note different assay formats |
| Conditions | Target: fluorescence polarization assay, Scripps Research Institute MLPCN screen [1]. Comparator: cell-free SH2-domain binding assay . |
Why This Matters
For procurement decisions in STAT3-targeted drug discovery, a compound with documented sub-5 µM potency provides a validated starting point, and the numeric comparison against the industry standard Stattic contextualizes its activity tier.
- [1] BindingDB BDBM46379. IC₅₀ 3.25E+3 nM for STAT3 [702-738,740-752] (Human); assay curated from PubChem BioAssay AID 1399. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=46379 View Source
